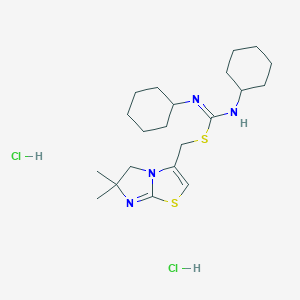

Chlorhydrate d'IT1t

Vue d'ensemble

Description

IT1t dihydrochloride is a potent antagonist of the chemokine receptor CXCR4. This compound is known for its ability to inhibit the interaction between CXCL12 and CXCR4 with an IC50 value of 2.1 nM . It is a small, drug-like, isothiourea derivative that has shown significant potential in various scientific research applications, particularly in the fields of cancer metastasis and HIV-1 viral entry .

Applications De Recherche Scientifique

IT1t dihydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

IT1t dihydrochloride is a potent antagonist of CXCR4 , a chemokine receptor . The CXCR4 receptor plays a crucial role in chemotaxis, serving as a coreceptor for T-tropic HIV-1 viral entry and in cancer metastasis .

Mode of Action

IT1t dihydrochloride inhibits the interaction between CXCL12 and CXCR4 with an IC50 of 2.1 nM . This interaction is crucial for the function of CXCR4, and its inhibition disrupts the normal functioning of the receptor. The compound also inhibits calcium flux with an IC50 of 23.1 .

Biochemical Pathways

The primary biochemical pathway affected by IT1t dihydrochloride is the CXCL12/CXCR4 signaling pathway. By inhibiting the interaction between CXCL12 and CXCR4, IT1t dihydrochloride disrupts the normal signaling through this pathway .

Pharmacokinetics

It is mentioned that the compound is orally available , suggesting that it can be absorbed through the gastrointestinal tract.

Result of Action

The inhibition of the CXCL12/CXCR4 interaction by IT1t dihydrochloride has several effects at the molecular and cellular levels. For instance, it has been shown to reduce the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model . Tumor cell invasion at the metastatic site is effectively reduced upon CXCR4 silencing, similar to the antagonist IT1t .

Action Environment

Given that the compound is orally available , it can be inferred that it is stable under the conditions present in the gastrointestinal tract

Analyse Biochimique

Biochemical Properties

IT1t dihydrochloride has been shown to interact with the CXCR4 receptor, a G-protein coupled receptor involved in chemotaxis . This interaction inhibits the binding of the chemokine CXCL12 to CXCR4, thereby disrupting the signaling pathway . The nature of this interaction is competitive, with IT1t dihydrochloride and CXCL12 competing for the same binding site on the CXCR4 receptor .

Cellular Effects

IT1t dihydrochloride’s inhibition of the CXCL12/CXCR4 interaction has significant effects on cellular processes. The CXCR4 receptor is involved in various cellular functions, including chemotaxis, HIV-1 viral entry, and cancer metastasis . By inhibiting the interaction between CXCL12 and CXCR4, IT1t dihydrochloride can influence these processes .

Molecular Mechanism

The molecular mechanism of IT1t dihydrochloride involves its binding to the CXCR4 receptor. Strong electron density has been observed for IT1t dihydrochloride in the binding cavity of both subunits of the CXCR4 homodimer . The compound interacts only at the extracellular side of helices V and VI, leaving a gap between the intracellular regions, which is presumably filled by lipids .

Temporal Effects in Laboratory Settings

It is known that the compound is a potent and dose-dependent inhibitor of the CXCL12/CXCR4 interaction .

Dosage Effects in Animal Models

It has been shown to reduce the formation of TNBC early metastases in the zebrafish xenograft model .

Metabolic Pathways

Given its interaction with the CXCR4 receptor, it may influence pathways related to chemotaxis and cell signaling .

Transport and Distribution

Given its interaction with the CXCR4 receptor, it may be distributed to areas where this receptor is expressed .

Subcellular Localization

Given its interaction with the CXCR4 receptor, it is likely to be localized to the cell membrane where this receptor is expressed .

Méthodes De Préparation

The synthesis of IT1t dihydrochloride involves the preparation of its free form, IT1t, which is then converted into the more stable dihydrochloride salt. The synthetic route typically includes the following steps:

Formation of the isothiourea core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of IT1t.

Conversion to dihydrochloride salt: The free form of IT1t is prone to instability, hence it is converted to the dihydrochloride salt to enhance its stability while retaining its biological activity.

Analyse Des Réactions Chimiques

IT1t dihydrochloride undergoes several types of chemical reactions, including:

Inhibition of CXCL12/CXCR4 interaction: IT1t dihydrochloride shows very potent and dose-dependent inhibition of the CXCL12/CXCR4 interaction.

Calcium flux inhibition: This compound also inhibits calcium flux with an IC50 value of 23.1 nM.

Binding interactions: Strong electron density is observed for IT1t in the binding cavity of both subunits of the CXCR4 homodimer.

Comparaison Avec Des Composés Similaires

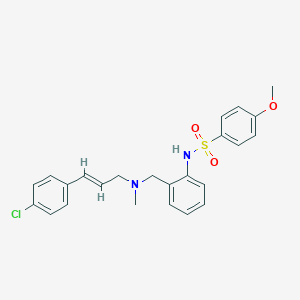

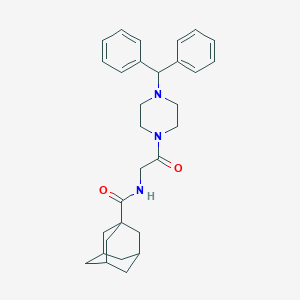

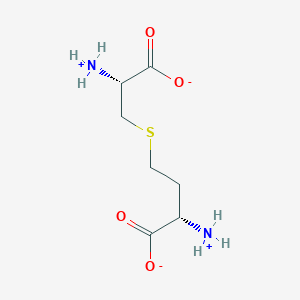

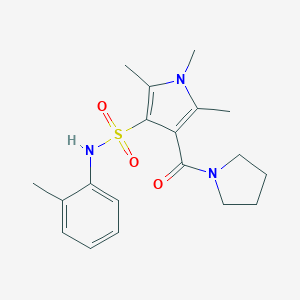

IT1t dihydrochloride is unique in its high potency and stability as a CXCR4 antagonist. Similar compounds include:

Propriétés

IUPAC Name |

(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4S2.2ClH/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17;;/h14,16-17H,3-13,15H2,1-2H3,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXJOXOIINQOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36Cl2N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B531224.png)

![1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile](/img/structure/B531314.png)

![6-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B531398.png)

![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B531987.png)

![(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one](/img/structure/B532089.png)

![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide](/img/structure/B532541.png)

![(1R,9S)-11-(1-acetylpiperidin-4-yl)-5-[2-(morpholin-4-ylmethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B532736.png)